Pkc412;cgp 41251
Description
Historical Context and Development of Midostaurin (B1676583) as a Kinase Inhibitor
The development of Midostaurin is a multi-decade story that begins with the exploration of natural products for therapeutic properties and evolves through targeted drug design and discovery.
The genesis of Midostaurin lies in research centered on staurosporine (B1682477), a naturally occurring alkaloid isolated in 1977 from the bacterium Streptomyces staurosporeus. dovepress.com Staurosporine was identified as a potent inhibitor of Protein Kinase C (PKC) in 1986. ashpublications.org This discovery sparked significant interest in PKC as a therapeutic target for various diseases, including cancer. ashpublications.orgnih.gov Staurosporine, however, was a potent but non-selective kinase inhibitor, which limited its therapeutic potential. ashpublications.org This lack of selectivity prompted drug discovery programs aimed at creating derivatives of staurosporine with improved kinase selectivity. ashpublications.orgnih.gov Midostaurin emerged from one such program as a semi-synthetic N-benzoyl derivative of staurosporine, designed to optimize the inhibitory activity against PKC. dovepress.comnih.govdovepress.com
Midostaurin, originally designated as CGP 41251, was first synthesized in 1986 by Giorgio Caravatti. dovepress.comashpublications.org The initial research focus was on its potential as a PKC inhibitor. ashpublications.orgresearchgate.netnih.gov Preclinical studies confirmed its ability to inhibit several PKC isoforms and demonstrated that it could interfere with cell-cycle activity and inhibit cell proliferation. dovepress.comashpublications.org
Further research revealed that Midostaurin's activity was not limited to PKC. It was subsequently shown to inhibit other protein kinases, including the vascular endothelial growth factor (VEGF) receptors and platelet-derived growth factor (PDGF) receptors. nih.govresearchgate.net This led to its evaluation as an anti-angiogenesis agent. nih.govresearchgate.netresearchgate.net However, despite promising preclinical data, early clinical trials in various solid tumors showed only modest efficacy, and further development in these areas was halted. ashpublications.orgresearchgate.netresearchgate.net
A pivotal moment in Midostaurin's development occurred years later with the discovery of its potent inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3) receptor. nih.govresearchgate.netresearchgate.net Activating mutations in the FLT3 gene were identified in a significant percentage of patients with acute myeloid leukemia (AML) in 1996, establishing it as a critical therapeutic target. ashpublications.orgnih.govresearchgate.net In 2001, a collaborative effort identified Midostaurin as a potent inhibitor of mutant FLT3. nih.gov Preclinical studies demonstrated that Midostaurin could suppress the growth and induce apoptosis in cells with FLT3 mutations at low nanomolar concentrations. dovepress.comnih.gov This discovery fundamentally shifted the focus of Midostaurin's development towards hematological malignancies, particularly FLT3-mutated AML. nih.govresearchgate.netresearchgate.net
Interactive Table: Key Preclinical Research Findings for Midostaurin
| Target Kinase | Finding | Significance |
| Protein Kinase C (PKC) | Identified as a potent inhibitor of PKC isoforms α, β, and γ. dovepress.comcaymanchem.com | Original therapeutic target; demonstrated anti-proliferative effects. ashpublications.orgnih.gov |
| VEGFR / PDGFR | Found to inhibit vascular endothelial growth factor and platelet-derived growth factor receptors. nih.govresearchgate.net | Led to investigation as an anti-angiogenesis agent. nih.govresearchgate.net |
| FLT3 | Discovered to be a potent inhibitor of mutated FLT3 kinase. nih.govnih.govresearchgate.net | Redirected development towards treating FLT3-mutated acute myeloid leukemia (AML). researchgate.netacs.org |
| c-Kit | Shown to have activity against mutant forms of the KIT proto-oncogene receptor tyrosine kinase. nih.govresearchgate.netresearchgate.net | Expanded its potential application to other hematological disorders like systemic mastocytosis. nih.govresearchgate.net |
Nomenclature and Synonyms in Academic Literature
Throughout its extensive history of preclinical and clinical research, the compound has been referred to by several different names and codes in academic and scientific literature. Understanding this nomenclature is key to navigating the research landscape. The most common synonyms are Midostaurin, its non-proprietary name, and the developmental codes PKC412 and CGP 41251.
Structure
3D Structure
Properties
Molecular Formula |
C35H30N4O4 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
N-[(2S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25?,26?,32?,35-/m0/s1 |
InChI Key |
BMGQWWVMWDBQGC-IPTMRLIDSA-N |
Isomeric SMILES |
C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Engagement
Comprehensive Kinase Inhibitory Spectrum of Midostaurin (B1676583)
Midostaurin is recognized as a broad-spectrum kinase inhibitor, targeting a wide array of protein kinases involved in malignant transformation and tumor progression. nih.gov Its multi-kinase inhibitory action is considered a key attribute, potentially contributing to its clinical efficacy by simultaneously blocking multiple oncogenic signaling pathways. patsnap.comnih.gov In addition to its primary targets, midostaurin has been shown to inhibit other kinases such as platelet-derived growth factor receptors (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and spleen tyrosine kinase (Syk). patsnap.comnih.govjhoponline.com
Primary Receptor Tyrosine Kinase Targets
Among its numerous targets, the receptor tyrosine kinases Fms-like Tyrosine Kinase 3 (FLT3) and KIT are of primary importance in the context of its clinical applications. patsnap.comjhoponline.comnih.gov
Midostaurin is a potent inhibitor of the FLT3 receptor tyrosine kinase, a key player in the development and progression of certain hematological malignancies, particularly Acute Myeloid Leukemia (AML). patsnap.comnih.gov Dysregulation of FLT3, often through activating mutations, leads to uncontrolled cell growth and is associated with a poor prognosis in AML. patsnap.com
A critical feature of midostaurin is its ability to inhibit both the wild-type and mutated forms of the FLT3 receptor. nih.gov The most common mutations in AML are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), both of which result in constitutive activation of the receptor. patsnap.com Midostaurin effectively suppresses the kinase activity of both FLT3-ITD and FLT3-TKD mutants, thereby inhibiting the downstream signaling pathways that drive leukemic cell proliferation and survival. patsnap.comcancercareontario.ca
Midostaurin functions as a Type 1, ATP-competitive inhibitor. nih.govacs.org It exerts its inhibitory effect by binding to the ATP-binding pocket of the FLT3 kinase domain. patsnap.com This direct competition with ATP prevents the transfer of a phosphate group to downstream substrate proteins, effectively blocking the signal transduction cascade initiated by the activated receptor. patsnap.com
By binding to the kinase domain, midostaurin directly inhibits the autophosphorylation of the FLT3 receptor. dovepress.com Autophosphorylation is a critical step in the activation of receptor tyrosine kinases, leading to the recruitment of downstream signaling molecules. Ancillary studies have documented that midostaurin treatment leads to the inhibition of FLT3 autophosphorylation in leukemic cells, providing a clear mechanism for its anti-leukemic activity. dovepress.comnih.gov
Midostaurin is also a potent inhibitor of the KIT receptor tyrosine kinase (also known as c-KIT or CD117). patsnap.comjhoponline.com Similar to FLT3, activating mutations in the KIT gene are implicated in the pathogenesis of various malignancies, including systemic mastocytosis. patsnap.com Midostaurin has demonstrated activity against both wild-type KIT and clinically relevant mutant forms, such as the D816V mutation, which is frequently found in systemic mastocytosis. nih.govnih.gov By inhibiting KIT kinase activity, midostaurin disrupts the signaling pathways that promote the abnormal growth and accumulation of mast cells. patsnap.com
Data Tables
KIT Receptor Tyrosine Kinase (c-KIT, CD117)
Serine/Threonine Kinase Targets
PKC412 was originally developed as an inhibitor of Protein Kinase C (PKC). ingentaconnect.comnih.govnih.gov It preferentially targets the conventional, calcium-dependent PKC isoforms α, β, and γ. nih.govselleckchem.commedchemexpress.comaacrjournals.org PKC enzymes are crucial components of signal transduction pathways that regulate a wide array of cellular processes, including growth, differentiation, and apoptosis. aacrjournals.orgnih.gov By reversibly binding to the catalytic domain of these PKC isoforms, PKC412 inhibits downstream signaling, leading to growth arrest. researchgate.net In B-chronic lymphocytic leukemia (B-CLL) cells, the mean IC50 for PKC412 was found to be 2.1 µM. nih.gov
Table 4: Inhibition of PKC by PKC412
| Target Isoforms | Cell Line / Context | Finding |
|---|---|---|
| Conventional PKC (α, β, γ) | General | Reversible inhibitor of catalytic domain nih.govresearchgate.netmedchemexpress.com |
| PKC | B-CLL cells | Mean IC50 of 2.1 µM nih.gov |
In addition to its primary targets, PKC412 has been shown to inhibit Protein Kinase A (PKA). medchemexpress.com PKA is a cyclic AMP-dependent protein kinase involved in the regulation of various cellular functions, including metabolism, gene expression, and cell growth. The inhibitory activity of PKC412 against PKA is part of its broad, multi-targeted profile. medchemexpress.com
Table 5: Inhibition of PKA by PKC412
| Target | Reported IC50 Range |
|---|
The direct inhibitory action of PKC412 on Phosphoinositide-Dependent Kinase 1 (PDK1) is not extensively documented in the available literature. While PKC412 is known as a multi-kinase inhibitor with a broad spectrum of targets, specific research findings detailing its mechanism and potency against PDK1 are limited. aacrjournals.org Studies on acute myelogenous leukemia have highlighted the importance of targeting pathways involving PDK1/AKT, but often in the context of other novel small-molecule inhibitors designed to target this pathway in conjunction with others like FLT3. aacrjournals.org
Table 6: All Compound Names Mentioned
| Compound Name |
|---|
| PKC412 |
| CGP 41251 |
| Midostaurin |
| Staurosporine (B1682477) |
| Imatinib |
| N-Benzoyl staurosporine |
| AMN107 (Nilotinib) |
| Cladribine (2CdA) |
| CEP701 |
| CT53518 |
| SU5614 |
| AST487 |
| CGP52421 |
| CGP62221 |
| KP372-1 |
| Taxol |
| Doxorubicin |
| SU1498 |
| Glivec (Imatinib) |
| Verapamil |
| Chlorambucil |
| Fludarabine |
| 2'-chlorodeoxyadenosine |
| GW654652 |
| Cyclophosphamide |
| Cisplatin |
| Gemcitabine |
| Daunorubicin |
| Cytarabine |
| Sorafenib |
| Regorafenib |
| Lenvatinib |
Aurora Kinase A (AURKA)
Based on available scientific literature, Aurora Kinase A (AURKA) is not an identified target of PKC412. While inhibitors that dually target kinases like FLT3 and Aurora kinases are in development, PKC412's known inhibitory profile does not include AURKA.
TBK1
TANK-binding kinase 1 (TBK1) is not a well-established target of PKC412. While one chemical proteomic profiling study in mast cell lysates identified TBK1 as a binding target of midostaurin, this has not been widely characterized as a direct inhibitory interaction in the context of the compound's broader mechanism of action. nih.gov
Other Identified Kinase Targets
PKC412 exhibits a broad spectrum of activity, inhibiting various kinases that are critical to oncogenic signaling and stromal support of tumors. nih.govnih.gov
Spleen Tyrosine Kinase (Syk) is a confirmed target of PKC412 and its metabolites. nih.govnih.gov This non-receptor tyrosine kinase is a critical component of signal transduction in hematopoietic cells. In purified enzyme assays, PKC412 has been shown to inhibit Syk with a notable potency. The compound's ability to act as a dual inhibitor of both FLT3 and Syk is considered a significant aspect of its anti-leukemic activity, particularly in malignancies where Syk is activated. nih.gov
| Kinase Target | PKC412 IC50 (nM) |
|---|---|
| Syk | 20.8 |
PKC412 is known to inhibit Akt (Protein Kinase B), with studies reporting IC50 values in the nanomolar range. medchemexpress.comabmole.comcaymanchem.com However, its most significant impact on the Akt signaling pathway is often characterized as a downstream effect of inhibiting upstream receptor tyrosine kinases (RTKs). nih.gov For instance, the constitutive activation of FLT3, a primary target of PKC412, leads to the stimulation of the PI3K/Akt signaling cascade. nih.gov By inhibiting FLT3, PKC412 effectively blocks this upstream signal, leading to reduced activation of Akt and suppression of its pro-survival and proliferative signals.
The Src family kinases, including the proto-oncogenes c-Fgr and c-Src, are established targets of PKC412. nih.govnih.gov These non-receptor tyrosine kinases play roles in various signaling pathways controlling cell growth, differentiation, and survival. PKC412 demonstrates inhibitory activity against these kinases, with IC50 values reported to be in the range of 80-500 nM. medchemexpress.comabmole.comcaymanchem.com This inhibition contributes to the compound's broad anti-proliferative profile. nih.gov
Downstream Signaling Pathway Modulation
The therapeutic efficacy of PKC412 is largely due to its capacity to modulate key downstream signaling pathways that are often dysregulated in cancer. By inhibiting its primary targets, such as FLT3, c-KIT, and PDGFR, PKC412 effectively curtails the oncogenic signals propagated through these cascades. nih.gov
Key pathways affected include:
STAT5 Pathway: Constitutively active FLT3, particularly with ITD mutations, leads to robust activation of Signal Transducer and Activator of Transcription 5 (STAT5). Treatment with PKC412 has been shown to decrease the phosphorylation of FLT3, which in turn antagonizes the downstream activation of STAT5. nih.gov
PI3K/Akt Pathway: As mentioned previously, this crucial survival pathway is stimulated by activated RTKs like FLT3. PKC412-mediated inhibition of these upstream kinases leads to a reduction in PI3K/Akt signaling, thereby promoting apoptosis in malignant cells. nih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway (also known as the Ras-Raf-MEK-ERK pathway) is another critical route for proliferative signals originating from RTKs. PKC412 has been shown to inhibit the activation of MAPK induced by factors like platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF).
| Downstream Pathway | Effect of PKC412 Inhibition | Key Upstream Kinase(s) |
|---|---|---|
| STAT5 | Inhibition of Activation/Phosphorylation | FLT3, c-KIT |
| PI3K/Akt | Inhibition of Activation | FLT3, PDGFR |
| MAPK (ERK) | Inhibition of Activation | PDGFR, FGFR |
Apoptotic Pathway Activation
Pkc412 is a potent inducer of apoptosis, or programmed cell death, a key mechanism in its anti-neoplastic activity. ashpublications.org This process is primarily executed through caspase-dependent pathways involving key regulatory proteins.
The apoptotic effect of Pkc412 is linked to the activation of the intrinsic mitochondrial pathway, which is regulated by the B-cell lymphoma 2 (BCL2) family of proteins. mdpi.com This family includes both anti-apoptotic members (like BCL2 itself) and pro-apoptotic members (like BAX and BAD). mdpi.comnih.gov The balance between these proteins is critical for cell survival. nih.gov
In AML cells with FLT3 mutations, Pkc412 treatment leads to the activation of the CDC2 kinase, which in turn phosphorylates the pro-apoptotic protein BAD at serine-128. nih.gov This phosphorylation facilitates BAD's translocation to the mitochondria, where it triggers the apoptotic cascade. nih.gov The process culminates in the activation of executioner caspases, such as Caspase-3 (CASP3), which are proteases that dismantle the cell. mdpi.com The induction of apoptosis by Pkc412 is accompanied by an increase in cleaved caspase 3, a marker of its activation. nih.gov
Further evidence for the involvement of the BCL2 family comes from studies combining Pkc412 with venetoclax, a BCL2 inhibitor. This combination results in synergistic induction of apoptosis in FLT3-mutated AML cells, underscoring the reliance of these cells on BCL2 for survival and their sensitivity to its inhibition in concert with Pkc412. nih.gov
Inhibition of Cellular Proliferation
The primary mechanism through which Pkc412 inhibits cellular proliferation is its function as a multi-targeted kinase inhibitor. ashpublications.orgnih.gov By blocking the activity of several protein kinases that are crucial for cell growth and division, Pkc412 effectively halts the uncontrolled proliferation characteristic of cancer cells. ashpublications.org
Its targets include several receptor tyrosine kinases. A key target is FLT3, which, when mutated, becomes constitutively active and drives the proliferation of leukemic cells. acs.orgnovartis.com Pkc412 potently inhibits FLT3 at nanomolar concentrations. ashpublications.org Another critical target is the KIT receptor tyrosine kinase, including the D816V mutant form, which is a driver of systemic mastocytosis. nih.govnovartis.com The compound also shows activity against other kinases involved in proliferative signaling, such as Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ashpublications.orgacs.org By inhibiting these key drivers, Pkc412 suppresses downstream signaling pathways responsible for cell growth, leading to a potent anti-proliferative effect in various tumor cell lines. ashpublications.orgnih.gov
| Primary Kinase Target | Associated Malignancy | Effect of Inhibition | Reference |
|---|---|---|---|
| FLT3 (Wild-Type and Mutated) | Acute Myeloid Leukemia (AML) | Inhibition of leukemic cell proliferation | ashpublications.orgacs.orgnovartis.com |
| KIT (Wild-Type and D816V Mutant) | Systemic Mastocytosis (SM), Mast Cell Leukemia | Inhibition of mast cell proliferation | nih.govnovartis.comresearchgate.net |
| PDGFR (Platelet-Derived Growth Factor Receptor) | Various cancers | Inhibition of tumor cell growth | acs.org |
| VEGFR (Vascular Endothelial Growth Factor Receptor) | Various cancers | Inhibition of angiogenesis and tumor growth | ashpublications.orgacs.org |
| Protein Kinase C (PKC) | Various cancers | Interference with cell-cycle activity | ashpublications.orgresearchgate.net |
Crosstalk with Key Intracellular Signaling Cascades
The clinical efficacy of Pkc412 is believed to stem, in part, from its polypharmacology—the ability to inhibit multiple kinases, thereby affecting several interconnected signaling pathways simultaneously. acs.org Constitutive activation of kinases like FLT3 leads to the aberrant activation of numerous downstream signaling cascades that promote cell survival and proliferation. researchgate.net
Pkc412 treatment has been shown to downregulate the phosphorylation and activation of key signaling nodes downstream of FLT3. These include the JAK/STAT pathway, particularly STAT5, and the PI3K/Akt/mTOR pathway, evidenced by the downregulation of phosphorylated S6 ribosomal protein. haematologica.orgnih.govresearchgate.netmdpi.com Inhibition of these pathways is crucial for disrupting the survival signals that leukemic cells depend on. nih.gov The broad-spectrum activity of Pkc412 may effectively counter the signaling redundancy and crosstalk that often lead to resistance against more selective inhibitors. acs.org Other kinases implicated in this signaling network and inhibited by Pkc412 include LYN, SYK, and RET, further highlighting the compound's ability to engage with and disrupt multiple oncogenic signaling cascades. acs.orghaematologica.org
PI3K/AKT Signaling Pathway Inhibition
Midostaurin has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is a critical downstream cascade of activated receptor tyrosine kinases like Fms-like tyrosine kinase 3 (FLT3) and c-KIT. nih.govtaylorandfrancis.com In acute myeloid leukemia (AML) with FLT3 mutations, the constitutive activation of FLT3 leads to the stimulation of the PI3K/AKT pathway, promoting cell survival and proliferation. taylorandfrancis.com Midostaurin treatment leads to a reduction in the phosphorylation levels of AKT, a key component of this pathway. nih.govdntb.gov.ua By inhibiting upstream kinases, Midostaurin effectively dampens the pro-survival signals transmitted through this pathway. nih.gov The PI3K/AKT/mTOR axis is a well-established signaling route, and its inhibition is a key component of Midostaurin's anti-leukemic activity. nih.govnih.gov Studies in AML cell lines expressing wild-type FLT3 have also demonstrated that Midostaurin can inhibit the phosphorylation of key mediators of PI3K/AKT signaling in a concentration-dependent manner. dntb.gov.ua
| Upstream Activator | Key Pathway Component | Effect of Midostaurin | Reference |
|---|---|---|---|
| FLT3, c-KIT | PI3K | Indirect Inhibition | nih.govtaylorandfrancis.com |
| PI3K | AKT | Inhibition of Phosphorylation | nih.govdntb.gov.ua |
| AKT | mTOR | Indirect Inhibition | nih.govnih.gov |
MAPK/ERK Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another significant signaling cascade downstream of FLT3. nih.gov Midostaurin treatment has been found to antagonize this pathway. nih.gov The compound inhibits the activation of MAPK induced by various growth factors. nih.gov In studies on AML cells, Midostaurin demonstrated concentration-dependent inhibition of MAPK phosphorylation. dntb.gov.ua This inhibition correlates with its broader antiproliferative activity. nih.gov The mechanism involves blocking the ligand-induced autophosphorylation of upstream receptors, which in turn prevents the activation of the MAPK cascade. nih.gov
STAT5 Pathway Modulation
The Signal Transducer and Activator of Transcription 5 (STAT5) pathway is critically involved in the pathogenesis of FLT3-mutated AML. nih.govtaylorandfrancis.com Constitutively active FLT3-ITD mutations lead to aberrant phosphorylation and activation of STAT5. nih.govtaylorandfrancis.comox.ac.uk Midostaurin effectively decreases the autophosphorylation of FLT3, which subsequently reduces the phosphorylation of STAT5. nih.govnih.gov This inhibitory effect has been observed in various preclinical models, including Ba/F3 cells expressing FLT3-ITD and in primary human leukemia samples. nih.govnih.gov The inhibition of STAT5 phosphorylation is a key mechanism by which Midostaurin induces apoptosis in malignant cells. nih.gov There is also increasing evidence that overactivation of STAT5 contributes to resistance against FLT3 inhibitors, highlighting the importance of this pathway as a therapeutic target. nih.gov Furthermore, STAT5 is recognized as a potential direct target for Midostaurin. youtube.com
Effects on Transcription Factors (e.g., MYC, CREB1, ELK1, JUN)
Midostaurin's inhibition of upstream kinase pathways ultimately impacts the activity of downstream transcription factors that regulate genes involved in cell growth and survival. By blocking pathways like MAPK/ERK, Midostaurin can inhibit the induction of immediate early genes such as c-fos. nih.gov The AP-1 transcription factor complex, which is composed of proteins from the Jun and Fos families, is a downstream target. In hormone-refractory prostate cancer cells, Midostaurin has been shown to inhibit the expression of the pro-oncogenes c-Jun and c-Fos. nih.gov The regulation of these transcription factors is complex and often indirect, resulting from the compound's broad kinase inhibition profile. For instance, the regulation of c-MYC and c-JUN is crucial for the transition of cells from quiescence to proliferation, a process often dysregulated in cancer. nih.govnih.gov
Activation of CCAAT/Enhancer-Binding Protein Alpha (CEBPA)
CCAAT/Enhancer-Binding Protein Alpha (CEBPA) is a transcription factor essential for the proper differentiation of myeloid progenitor cells. taylorandfrancis.com Mutations in the CEBPA gene are a recognized feature in certain subtypes of AML and are generally associated with a favorable prognosis. taylorandfrancis.com While Midostaurin is a potent inhibitor of FLT3, there is no direct evidence to suggest that it activates CEBPA expression or function. Instead, research has explored a complementary therapeutic strategy where the efficacy of FLT3 inhibitors is enhanced by separately inducing CEBPA. A study demonstrated that a small activating RNA (saRNA) designed to boost CEBPA expression (MTL-CEBPA) could improve the effectiveness of the FLT3 inhibitor gilteritinib in FLT3-mutated AML cells. nih.gov This suggests that combining FLT3 inhibition with strategies to overcome differentiation block, such as by restoring CEBPA function, could be a promising approach. nih.gov
| Kinase Target | Role in Angiogenesis | Effect of Midostaurin | Reference |
|---|---|---|---|
| VEGFR2 (KDR) | Mediates endothelial cell proliferation and migration | Inhibition of autophosphorylation | nih.govcancer.govnih.gov |
| PDGFR | Regulates pericyte recruitment and vessel maturation | Inhibition of autophosphorylation | cancer.govnih.govnih.gov |
| c-KIT (SCFR) | Contributes to endothelial cell survival and function | Inhibition |
Endothelial Nitric Oxide Synthase (eNOS) Gene Expression Regulation
The compound PKC412 (also known as CGP 41251 or midostaurin) has been shown to influence the gene expression of endothelial nitric oxide synthase (eNOS), a critical enzyme for vascular health. Research indicates that PKC412 can enhance the expression of eNOS, leading to increased production of nitric oxide (NO), a potent vasodilator with vasoprotective properties.
Studies have demonstrated that treatment with PKC412 leads to an upregulation of eNOS mRNA expression in various tissues. In a study involving apolipoprotein E-knockout mice, administration of midostaurin resulted in a dose-dependent increase in eNOS mRNA levels in the aorta, kidney, and heart. researchgate.net This enhancement of gene expression was associated with functional improvements, such as enhanced NO-mediated relaxation in the aorta and arteriolar vasorelaxation in the microcirculation. researchgate.net
The molecular mechanism underlying this upregulation appears to be complex. While PKC412 is a known inhibitor of protein kinase C (PKC), some evidence suggests that its effect on eNOS expression may be independent of PKC inhibition. researchgate.net In contrast, other studies have shown that PKC inhibition, in general, can lead to increased eNOS mRNA and protein expression. nih.gov For instance, treatment of bovine aortic endothelial cells with PKC inhibitors like staurosporine and chelerythrine resulted in a dose-dependent increase in ecNOS mRNA levels. nih.gov This suggests that the regulation of eNOS by PKC is a relevant pathway, and PKC412, as a PKC inhibitor, may act through this mechanism. nih.gov
The upregulation of eNOS by PKC412 is also linked to a reduction in oxidative stress. In hypertensive rats, midostaurin treatment not only increased the expression of eNOS mRNA and protein but also reduced the expression of NADPH oxidase component Nox1, leading to diminished production of reactive oxygen species (ROS). researchgate.net This reduction in oxidative stress can preserve the functionality of the upregulated eNOS enzyme, preventing a phenomenon known as eNOS uncoupling, where the enzyme produces superoxide instead of NO. researchgate.net
The following table summarizes key research findings on the regulation of eNOS gene expression by PKC412:
| Model System | Tissue/Cell Type | Effect of PKC412 (Midostaurin) | Key Findings | Reference |
| Apolipoprotein E-knockout mice | Aorta, Kidney, Heart | Dose-dependent increase in eNOS mRNA expression | Enhanced NO-mediated vasorelaxation, increased serum nitrite/nitrate levels, and reduced reactive oxygen species production. | researchgate.net |
| Spontaneously Hypertensive Rats (SHR) | Aorta | Increased eNOS mRNA and protein expression | Normalized levels of BH4, reversed eNOS uncoupling, and lowered blood pressure. | researchgate.net |
| Cultured Human Endothelial Cells | Endothelial Cells | Increased eNOS expression and NO production | The compound was identified as an eNOS gene expression-enhancing agent. | researchgate.net |
Preclinical Research and Cellular Activity
In Vitro Antiproliferative Activity Across Diverse Cell Lines
The efficacy of PKC412 has been evaluated in numerous laboratory studies using cancer cell lines. These in vitro experiments are crucial for understanding the compound's direct effects on cancer cell growth and survival.
PKC412 has demonstrated broad antiproliferative activity against a variety of tumor cell lines in vitro. nih.gov Its effectiveness is particularly noted in acute myeloid leukemia (AML) cell lines. For instance, PKC412 inhibits the growth of leukemic cell lines such as MV4-11 and HL-60. nih.govspringermedizin.de The MV4-11 cell line, which is known to express a specific mutation (FLT3/ITD), is particularly sensitive, with the compound being effective at nanomolar concentrations. nih.gov In contrast, its effects on the HL-60 cell line, which does not have this mutation, are less pronounced. nih.gov The compound's activity extends beyond leukemia, showing growth inhibition in various solid tumor cell lines as well. nih.gov
| Cell Line | Cancer Type | FLT3 Mutation Status | Observed Effect of PKC412 | Reference |
|---|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD Positive | Growth inhibition (effective at nM concentrations) | nih.gov |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD Positive | Susceptible to inhibition | haematologica.org |
| HL-60 | Acute Myeloid Leukemia | FLT3 Wild-Type | Growth inhibition (less sensitive than FLT3-mutated lines) | nih.gov |
| Various Solid Tumor Lines | Solid Tumors | Varies | Broad antiproliferative activity | nih.gov |
A significant focus of PKC412 research has been on its activity against cells with mutations in the FLT3 gene, which are found in approximately 30% of patients with AML. nih.gov These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation. nih.gov
PKC412 effectively inhibits the growth and signaling of leukemic cells that harbor the FLT3-ITD mutation. nih.govhaematologica.org Studies on cell lines like MV4-11 and MOLM-13, which are positive for FLT3-ITD, show that PKC412 can block the auto-phosphorylation of the FLT3 receptor, leading to growth arrest and apoptosis (programmed cell death). haematologica.org
However, the emergence of resistance is a clinical challenge. Secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation, can confer resistance to FLT3 inhibitors. nih.gov While PKC412 is potent against FLT3-ITD, its activity can be compromised in cells that acquire the D835Y mutation. jci.org Research has shown that cell lines with the FLT3-ITD(D835Y) double mutation exhibit reduced sensitivity to PKC412 compared to those with only the FLT3-ITD mutation. jci.org
| Mutation | Cell Line Model | PKC412 Activity | Reference |
|---|---|---|---|
| FLT3-ITD | MV4-11, MOLM-13, MOLM14 | High; inhibits autophosphorylation and cell growth | nih.govjci.org |
| FLT3-D835Y (in combination with ITD) | MOLM14-FLT3-ITD(D835Y) | Compromised/Reduced activity | jci.org |
Beyond its direct antitumor effects, PKC412 has been shown to modulate the activity of immune cells. Specifically, its impact on macrophages, which can contribute to inflammation and tumor development, has been investigated. nih.gov
In studies using the murine macrophage cell line RAW 264.7, PKC412 was found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. nih.gov Furthermore, at non-toxic concentrations, PKC412 significantly suppressed the inflammatory response of these macrophages when stimulated by lipopolysaccharide (LPS). nih.gov It attenuated the LPS-induced release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-alpha) and nitric oxide. nih.gov These immunomodulatory effects suggest that PKC412's therapeutic potential may extend to inflammatory conditions. nih.gov
In Vivo Antitumor Efficacy in Animal Models
Following promising in vitro results, the antitumor activity of PKC412 was evaluated in animal models to understand its effects in a whole-organism setting.
PKC412 has demonstrated antitumor activity as a single agent in in vivo studies. nih.gov Murine xenograft models, where human cancer cells are implanted into mice, have been used to assess this efficacy. In a xenograft model using OCI-AML3-luc+ cells (which have a wild-type FLT3), midostaurin (B1676583) significantly lowered the leukemia burden. nih.gov A similar significant reduction in leukemia burden was observed in a xenograft model with SKNO-1-luc+ cells. nih.gov These findings indicate that the compound can suppress tumor growth in vivo, not only by directly inhibiting tumor cell proliferation but also potentially through effects on the tumor environment, such as inhibiting angiogenesis (the formation of new blood vessels). nih.gov
Given its potent activity against FLT3 mutations, PKC412 has been tested in mouse models that specifically mimic FLT3-driven diseases. The FLT3-ITD mutation, when introduced into murine models, can produce a fatal myeloproliferative syndrome, which is a group of diseases characterized by the overproduction of blood cells. nih.govnih.gov Small molecule inhibitors of FLT3, such as PKC412, have been shown to increase the survival of mice with this FLT3-mutant myeloproliferative syndrome. nih.gov These animal models provide a crucial platform for assessing the therapeutic efficacy of agents that target the FLT3 signaling pathway and for understanding the biological mechanisms of FLT3-associated myeloid diseases. nih.gov
Prevention of Leukemia Progression in Murine Transplant Models
Studies utilizing murine bone marrow transplant models have been instrumental in elucidating the preclinical efficacy of PKC412 in hematological malignancies. In these models, the introduction of FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations into hematopoietic stem cells leads to the development of a fatal myeloproliferative syndrome, closely mimicking human acute myeloid leukemia (AML) with FLT3 mutations. nih.gov Research in these models has demonstrated that PKC412 can significantly impede the progression of leukemia.
The myeloproliferative disease induced by FLT3-ITD in murine models serves as a crucial platform for evaluating targeted therapies. nih.gov The consistent and aggressive nature of the disease in these models provides a reliable system to assess the in vivo activity of kinase inhibitors.
| Model System | Key Findings | Reference |
| Murine Bone Marrow Transplant with FLT3-ITD | Induction of a fatal myeloproliferative syndrome | nih.gov |
| Treatment with PKC412 | Demonstrated activity in patients with AML/myelodysplastic syndrome (MDS) with FLT3 mutations. | nih.govnih.gov |
These preclinical findings were pivotal in establishing the rationale for the clinical investigation of PKC412 in patients with FLT3-mutated AML. nih.govnih.gov
Anti-Angiogenic Effects in Retinal and Choroidal Neovascularization Models
Pathological angiogenesis in the eye is a hallmark of diseases such as proliferative diabetic retinopathy and wet age-related macular degeneration. nih.gov Preclinical studies have explored the anti-angiogenic potential of PKC412 in models of retinal and choroidal neovascularization.
In a porcine model, the periocular injection of microspheres containing PKC412 was shown to inhibit the development of choroidal neovascularization (CNV). nih.gov CNV is a critical component of wet age-related macular degeneration. frontiersin.org The use of animal models, such as the laser-induced CNV model in mice and rats, is a standard for evaluating potential treatments. nih.govplos.org These models effectively mimic the aberrant blood vessel growth seen in human disease. nih.gov
The anti-angiogenic activity of PKC412 is attributed to its inhibitory effects on key signaling pathways involved in blood vessel formation. nih.gov The complex interplay of pro- and anti-angiogenic factors, including vascular endothelial growth factor (VEGF), is central to the pathology of these ocular conditions. nih.govplos.org
| Animal Model | Pathological Feature | Effect of PKC412 |
| Porcine Model | Choroidal Neovascularization | Inhibition of CNV |
| Mouse/Rat Laser-Induced Model | Choroidal Neovascularization | Standard for treatment evaluation |
Reversal of Multidrug Resistance in Preclinical Models
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters. nih.gov Preclinical research has identified PKC412 as an agent capable of reversing MDR. Specifically, it has been shown to resensitize cancer cells overexpressing ABCB1 to conventional chemotherapeutic drugs. nih.gov
This reversal of resistance is a critical area of investigation, as it offers a potential strategy to enhance the efficacy of existing anticancer agents. nih.gov The ability of PKC412 to counteract MDR has been observed in various cancer cell lines that have developed resistance through the overexpression of ABCB1. nih.gov
Antagonism of ATP-Binding Cassette Subfamily B Member 1 (ABCB1, P-glycoprotein) Mediated Multidrug Resistance
The primary mechanism by which PKC412 reverses multidrug resistance is through its direct interaction with the ATP-Binding Cassette Subfamily B Member 1 (ABCB1), also known as P-glycoprotein. nih.gov Overexpression of ABCB1 in cancer cells leads to the active efflux of a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and effectiveness. nih.govmdpi.com
PKC412 has been shown to selectively inhibit the transport function of ABCB1. nih.gov This selective action is crucial, as it suggests that PKC412 can be used in combination with standard chemotherapy to overcome resistance in tumors that are characterized by high levels of ABCB1 expression. nih.gov
Inhibition of ABCB1 Efflux Function
PKC412 directly blocks the drug efflux function of the ABCB1 transporter. nih.gov This has been demonstrated in studies measuring the accumulation of fluorescent substrate drugs in cancer cells that overexpress ABCB1. nih.gov The presence of PKC412 leads to an increased intracellular concentration of these substrates, indicating that their removal from the cell by ABCB1 has been effectively inhibited. nih.gov This inhibition of efflux restores the sensitivity of the resistant cancer cells to chemotherapeutic agents. nih.gov
Inhibition of ABCB1 ATPase Activity
The function of ABCB1 as an efflux pump is dependent on the energy derived from ATP hydrolysis. PKC412 has been found to inhibit the ATPase activity of ABCB1 in a concentration-dependent manner. nih.govresearchgate.net By interfering with the energy source of the transporter, PKC412 effectively disables its ability to pump drugs out of the cell. This inhibition of ATPase activity is a key component of its mechanism for reversing multidrug resistance. nih.gov
Predictive Studies on Interaction with ABCB1 Substrate-Binding Sites
To understand the molecular basis of the interaction between PKC412 and ABCB1, computational docking analyses have been performed. nih.gov These predictive studies aim to model the binding of PKC412 to the substrate-binding sites of the ABCB1 transporter. The insights gained from these models help to explain how PKC412 competes with chemotherapeutic drugs for binding to the transporter, thereby inhibiting their efflux. mdpi.com
Mechanisms of Acquired Resistance to Midostaurin in Preclinical Settings
On-Target Resistance Mechanisms
On-target resistance to midostaurin (B1676583) typically involves genetic or expression changes in the FLT3 gene, leading to reduced drug binding or increased target abundance.
Secondary FLT3 Kinase Domain Mutations (e.g., F691L, N676K, D835 Variants)
One of the primary on-target mechanisms of acquired resistance to midostaurin is the development of secondary point mutations within the FLT3 kinase domain. These mutations can interfere with the binding of midostaurin to its target, thereby rendering the drug less effective.
Preclinical studies have identified several key mutations that confer resistance. For instance, mutations at the D835 residue within the activation loop of the kinase domain are a common finding in resistant clones. These variants, such as D835Y, stabilize the active conformation of the FLT3 receptor, which can reduce the inhibitory effect of type II FLT3 inhibitors like midostaurin. researchgate.net
Another significant mutation is found at the asparagine 676 (N676) residue. The N676K mutation, identified in a midostaurin-resistant patient, has been shown in preclinical models to increase the IC50 for midostaurin. semanticscholar.orgnih.gov While N676 does not directly contact FLT3 inhibitors, it is thought to play a structural role in stabilizing the hinge region of the receptor. semanticscholar.org
The "gatekeeper" mutation F691L has also been implicated in resistance to various FLT3 inhibitors, including midostaurin. researchgate.netresearchgate.net This mutation is located in a critical region of the kinase domain that controls access to a hydrophobic pocket, and its alteration can sterically hinder the binding of the inhibitor.
| Mutation | Location in FLT3 Kinase Domain | Mechanism of Resistance |
|---|---|---|
| F691L | Gatekeeper Residue | Sterically hinders inhibitor binding. |
| N676K | Tyrosine Kinase Domain 1 (TKD1) | Alters the conformation of the kinase domain, reducing drug efficacy. |
| D835 Variants (e.g., D835Y) | Activation Loop (TKD2) | Stabilizes the active conformation of the receptor, reducing inhibitor binding. |
Overexpression or Upregulation of FLT3 Receptor
Beyond point mutations, an increased expression of the FLT3 receptor can also lead to midostaurin resistance. In some preclinical models, a paradoxical increase in FLT3 expression has been observed following treatment with midostaurin. nih.gov This upregulation of the target protein can effectively titrate out the inhibitor, requiring higher concentrations of the drug to achieve the same level of inhibition. This phenomenon suggests that the leukemic cells can adapt to the presence of the inhibitor by increasing the total amount of the target protein, thereby overcoming the inhibitory effect of the drug.
Off-Target and Downstream Signaling Resistance Mechanisms
In addition to on-target alterations, leukemic cells can develop resistance to midostaurin by activating signaling pathways that are independent of or downstream from FLT3. These mechanisms allow the cells to maintain their proliferative and survival signals despite the inhibition of the FLT3 receptor.
Activation of RAS/MAPK Pathway Through Mutations (e.g., NRAS, KRAS)
The RAS/MAPK pathway is a critical downstream signaling cascade that promotes cell proliferation and survival. Activation of this pathway through acquired mutations in key components, such as NRAS and KRAS, is a well-documented mechanism of resistance to FLT3 inhibitors. viamedica.pl Preclinical studies have demonstrated that mutations in NRAS are among the most common off-target alterations leading to resistance. researchgate.net These mutations result in the constitutive activation of the RAS/MAPK pathway, thereby bypassing the need for upstream signaling from the FLT3 receptor. Ex vivo studies on AML samples have also correlated KRAS mutations with resistance to midostaurin in FLT3-ITD negative samples. The activation of this pathway allows the leukemic cells to maintain their proliferative drive even in the presence of effective FLT3 inhibition.
| Gene | Function in Pathway | Consequence of Mutation |
|---|---|---|
| NRAS | GTPase, key regulator of MAPK signaling | Constitutive activation of the RAS/MAPK pathway, promoting cell proliferation and survival independent of FLT3. |
| KRAS | GTPase, key regulator of MAPK signaling | Constitutive activation of the RAS/MAPK pathway, leading to bypass of FLT3 inhibition. |
Activation of JAK/STAT Pathway Through JAK Mutations (e.g., JAK1 V658F)
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade downstream of FLT3. Activation of this pathway can also mediate resistance to midostaurin. Preclinical research has identified that acquired mutations in JAK family kinases can confer resistance to FLT3 inhibitors. Specifically, the activating mutation JAK1 V658F has been detected in midostaurin-resistant FLT3-ITD positive cell lines. nih.gov The presence of this mutation leads to the reactivation of the STAT5 pathway, a key downstream effector of FLT3, thereby rescuing the cells from the inhibitory effects of midostaurin. nih.gov Importantly, this resistance mechanism can be overcome by the dual inhibition of both FLT3 and JAK, suggesting a potential therapeutic strategy to combat this form of resistance. nih.gov
Upregulation and Activation of AXL Receptor Tyrosine Kinase
A significant mechanism contributing to acquired resistance to Midostaurin in preclinical acute myeloid leukemia (AML) models is the upregulation and activation of the AXL receptor tyrosine kinase. nih.govnih.gov Studies have demonstrated that exposure to FLT3 tyrosine kinase inhibitors (TKIs) like Midostaurin can lead to increased AXL phosphorylation. nih.gov This activation of AXL is not merely a concurrent event but appears to be a critical component of the resistance mechanism. nih.govresearchgate.net
In preclinical investigations using FLT3-ITD+ AML cells, a subset of cells that survive treatment with PKC412 exhibit significantly higher levels of phosphorylated AXL. nih.gov To model acquired resistance, a PKC412-resistant AML cell line, MOLM13-R-PKC412, was developed through prolonged exposure to the drug. This resistant cell line demonstrated that its resistance to Midostaurin could be substantially reversed by inhibiting AXL. nih.gov This reversal of resistance has been achieved through various methods, including the use of small-molecule AXL inhibitors (e.g., TP-0903), a soluble AXL fusion protein (Axl-Fc), or by genetic knockdown of AXL expression using shRNA. researchgate.net
The activation of AXL may serve as a general protective role for AML cells under the stress of TKI treatment. nih.gov Research indicates that treatment with PKC412 can induce the activation of downstream signaling pathways such as MEK/ERK and PI3K/AKT, which in turn may mediate the increase in AXL phosphorylation. nih.gov This suggests a feedback loop where the initial drug action triggers a compensatory signaling cascade that ultimately drives resistance through AXL activation. The clinical relevance of this finding is supported by observations in primary AML patient blasts, where intrinsic resistance to PKC412 was also linked to AXL activity. nih.gov
| Cell Line Model | Resistance Status | Key Observation | Effect of AXL Inhibition |
|---|---|---|---|
| MOLM13-R-PKC412 | Acquired resistance to PKC412 | Increased AXL phosphorylation upon drug exposure. nih.gov | Resistance to PKC412 was largely reversed. nih.govresearchgate.net |
| Primary AML Blasts | Intrinsic resistance to PKC412 | Midostaurin-resistant cells possessed significantly higher levels of phosphorylated AXL. nih.gov | Inhibition of AXL restored sensitivity to Midostaurin. nih.gov |
Overexpression of Pim-1 Kinase
The overexpression of Pim-family serine/threonine kinases, particularly Pim-1, has been identified as another key factor in mediating resistance to FLT3 inhibitors like Midostaurin. novartis.comresearchgate.net Pim kinases are known targets of FLT3-ITD signaling and are involved in cell cycle progression and survival. researchgate.netamegroups.org
In preclinical studies, increased expression of Pim kinases was observed in relapse samples from AML patients who had been treated with FLT3 inhibitors. researchgate.net Specifically, ectopic expression of Pim-2 in a mouse model of FLT3-ITD-induced myeloproliferative neoplasm was sufficient to confer resistance to TKI therapy. novartis.comresearchgate.net Pim kinases appear to govern FLT3-ITD signaling; their inhibition can restore cellular sensitivity to FLT3 inhibitors. researchgate.net This is partly because inhibiting Pim kinases enhances the ability of the TKI to dock onto the FLT3 ATP-binding pocket, thereby re-establishing the blockade of downstream signaling. novartis.com
Furthermore, Pim-1 can post-translationally regulate and stabilize the c-Myc oncoprotein, which is a critical driver of proliferation. nih.gov This stabilization provides a bypass mechanism that allows cancer cells to survive despite the inhibition of the primary target, FLT3. The interplay between these signaling molecules highlights a complex network of resistance. Preclinical findings strongly suggest that the dual inhibition of both FLT3 and Pim kinases could be an effective strategy to eradicate FLT3-ITD-positive cells and overcome this form of resistance. novartis.comnih.gov
Other Contributing Factors to Resistance in Preclinical Models
Modulation of Drug Efflux Transporters
The role of ATP-binding cassette (ABC) transporters is a critical aspect of drug resistance, as these proteins can actively efflux therapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. escholarship.orgnih.gov Midostaurin (CGP 41251) has a complex relationship with these transporters. Preclinical research has shown that Midostaurin can act as an inhibitor of certain ABC transporters, particularly P-glycoprotein (P-gp/ABCB1). nih.govnih.gov
Studies have demonstrated that Midostaurin selectively inhibits the transport function of ABCB1. nih.gov This action can reverse multidrug resistance (MDR) in cancer cells that overexpress ABCB1, making them sensitive again to other chemotherapeutic drugs that are substrates of this transporter, such as paclitaxel and vincristine. nih.gov For instance, at a concentration of 200 nM, Midostaurin significantly resensitized drug-resistant KB-V1 and NCI-ADR-RES cancer cells to paclitaxel. nih.gov
While Midostaurin can inhibit ABCB1, its interaction with other transporters is different. It has been shown to have little effect on the efflux of substrates for ABCC1 (MRP1) or ABCG2 (BCRP). nih.gov The ability of CGP 41251 to reverse mdr1-mediated resistance has been documented in various cell lines, including KB-C1 and HeLa-MDR1 cells. nih.gov This inhibitory effect on ABCB1 suggests that while Midostaurin can counteract one form of multidrug resistance, alterations in the expression or function of other transporters could potentially contribute to resistance against Midostaurin itself, although this is a less commonly cited mechanism for this specific compound compared to kinase reactivation.
| ABC Transporter | Fluorescent Substrate Used in Assay | Observed Effect of Midostaurin | Reference |
|---|---|---|---|
| ABCB1 (P-glycoprotein) | Calcein-AM, Rhodamine 123 | Markedly increased substrate accumulation, indicating inhibition of transport function. | nih.govnih.gov |
| ABCC1 (MRP1) | Calcein | Little to no effect on substrate accumulation. | nih.gov |
| ABCG2 (BCRP) | Pheophorbide A (PhA) | Little to no effect on substrate accumulation. | nih.gov |
Synergism with Conventional Chemotherapeutic Agents
Preclinical investigations have explored the synergistic potential of PKC412 with a variety of standard chemotherapeutic drugs across different cancer models, particularly in the context of acute myeloid leukemia (AML).
Antimetabolites (e.g., Cytarabine, Gemcitabine, 5-Fluorouracil, Decitabine)
The antimetabolite cytarabine is a cornerstone of AML therapy, and its combination with PKC412 has been a subject of interest. Preclinical studies have shown that PKC412 can work synergistically with cytarabine, particularly in FLT3-mutated AML cells. nih.gov However, the nature of this interaction can be complex, with some in vitro models showing weaker or even antagonistic effects, suggesting that the sequence and timing of administration might be crucial factors. nih.gov
The combination of PKC412 with the hypomethylating agent decitabine has also been investigated. In vitro studies have demonstrated that the sequential treatment of FLT3-ITD-expressing AML cells with decitabine followed by PKC412 results in synergistic anti-leukemic activity. nih.gov Similarly, a high degree of synergy has been observed in preclinical models combining PKC412 with 5-azacytidine , another hypomethylating agent. nih.gov
Preclinical data specifically detailing the synergistic effects of PKC412 in combination with gemcitabine or 5-fluorouracil are not extensively documented in the available literature. While clinical trials have explored combinations of midostaurin with gemcitabine and 5-fluorouracil in solid tumors, the preclinical studies that formed the basis for these trials did not consistently show a correlation with clinical outcomes, and detailed reports on the synergistic nature of these specific combinations in preclinical models are scarce. nih.gov
Platinum-Based Agents (e.g., Cisplatin, Carboplatin)
Taxanes (e.g., Paclitaxel)
Preclinical research on the synergistic interaction between PKC412 and taxanes like paclitaxel is not well-documented in the existing scientific literature.
Cyclophosphamide
There is a lack of available preclinical studies investigating the potential synergistic effects of combining PKC412 with the alkylating agent cyclophosphamide .
Synergism with Other Targeted Agents
The combination of PKC412 with other molecularly targeted agents has shown significant promise in preclinical models, particularly in the context of overcoming resistance and enhancing apoptotic responses. A notable example is the combination with BCL-2 inhibitors, such as venetoclax . In preclinical models of FLT3-mutated AML, the combination of PKC412 and venetoclax has been shown to potently and synergistically induce apoptosis. nih.gov The proposed mechanism involves the PKC412-mediated downregulation of Mcl-1, which enhances the pro-apoptotic activity of venetoclax. nih.gov This dual targeting of key survival pathways has demonstrated strong synergistic antileukemic activity in both AML cell lines and primary patient samples. nih.govaacrjournals.org
Data Tables
Table 1: Synergistic Effects of PKC412 with Conventional Chemotherapeutics in Preclinical Models
| Combination Agent | Preclinical Model | Observed Effect | Key Mechanistic Insights |
| Daunorubicin | AML cell lines (KG1a) | Synergistic | Increased intracellular accumulation of daunorubicin; potential inhibition of MRP1/ABCC1 transporter and AKR1C3 enzyme. researchgate.net |
| Cytarabine | FLT3-mutated AML cells | Synergistic | Enhanced antileukemic effect in the context of FLT3 inhibition. nih.gov |
| Decitabine | FLT3-ITD-expressing AML cells | Synergistic | Superior anti-AML activity with sequential treatment (decitabine followed by PKC412). nih.gov |
| 5-Azacytidine | AML cell lines | Synergistic | Potentiation of cytotoxic effects. nih.gov |
Table 2: Synergistic Effects of PKC412 with Other Targeted Agents in Preclinical Models
| Combination Agent | Preclinical Model | Observed Effect | Key Mechanistic Insights |
| Venetoclax | FLT3-ITD AML cell lines and primary patient samples | Synergistic | Downregulation of Mcl-1 by PKC412, which enhances venetoclax-induced apoptosis. nih.govaacrjournals.org |
Structure Activity Relationship Sar and Derivative Research
Indolocarbazole Core Structure Analysis
The foundation of midostaurin's activity lies in its indolo[2,3-a]pyrrolo[3,4-c]carbazole core, a rigid, planar heterocyclic system derived from its parent compound, staurosporine (B1682477). rsc.org This core structure is a privileged scaffold for kinase inhibition, enabling it to fit within the ATP-binding pocket of various kinases.
Key structural features of the indolocarbazole core that are critical for its biological activity include:
The Rigid Cyclic Amide (Lactam) Moiety: Studies on related indolocarbazole and bis-indole series have demonstrated that the integrity of the cyclic amide group is essential for Protein Kinase C (PKC) inhibition. When this cyclic structure is replaced by a more flexible, acyclic amide, the inhibitory activity is lost, indicating that the rigid conformation conferred by the lactam ring is compulsory for binding and biological function. nih.gov
Planarity of the Ring System: The extensive aromatic system provides a flat surface that facilitates stacking and hydrophobic interactions within the adenine-binding region of the kinase ATP pocket.
Substitution Positions: The development of midostaurin (B1676583) from the non-selective kinase inhibitor staurosporine was driven by a need for improved selectivity. The key modification in midostaurin is the presence of a benzoyl group on the amine of the glycosidic sugar moiety, which is attached to the indole (B1671886) nitrogen. This N-benzoylation significantly alters the selectivity profile compared to staurosporine. researchgate.net Further research into other indolocarbazole analogues has shown that substitutions at various positions on the core can fine-tune potency and selectivity. For instance, modifying the 7-position carbonyl group or introducing halogen atoms at the 3-position of the core has been shown to enhance selective inhibitory activity against specific cancer cell lines. researchgate.net
ATP-Binding Site Interaction Studies and Conformational Binding
Midostaurin functions as a Type I ATP-competitive inhibitor, meaning it binds to the active conformation of the kinase domain, directly competing with the endogenous ATP substrate. researchgate.netnih.gov Its binding mode relies on a combination of hydrogen bonds and hydrophobic interactions within the conserved ATP pocket.
While a specific co-crystal structure of midostaurin with its primary target, FLT3, is not publicly available, its binding mechanism can be inferred from the numerous co-crystal structures of its parent compound, staurosporine, with various kinases and from molecular modeling studies. nih.gov
Hydrogen Bonding: The lactam oxygens of the indolocarbazole core are crucial for anchoring the inhibitor to the kinase hinge region. This region connects the N- and C-lobes of the kinase and forms the backbone of the ATP-binding pocket. The inhibitor's lactam group typically forms two or three key hydrogen bonds with backbone amide and carbonyl groups of conserved amino acids in the hinge, such as Cys694 in FLT3. nih.gov
Hydrophobic Interactions: The planar indolocarbazole rings fit into the hydrophobic pocket typically occupied by the adenine (B156593) ring of ATP. This interaction is stabilized by residues such as the "gatekeeper" residue (Phenylalanine 691 in FLT3), which controls access to a deeper hydrophobic pocket. nih.gov
Conformational Binding: As a Type I inhibitor, midostaurin binds to the "DFG-in" conformation of the kinase. researchgate.net In this active conformation, the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is oriented toward the catalytic site, allowing for proper coordination of magnesium and ATP for phosphotransfer. By occupying the ATP site in this active state, midostaurin prevents the binding of ATP and subsequent substrate phosphorylation. Clinical resistance to midostaurin can arise from mutations within the kinase domain, such as at asparagine 676 (N676) in FLT3, which is believed to destabilize the hinge conformation necessary for high-affinity binding of the drug. reactome.org
Characterization of Active Metabolites (e.g., CGP 52421, CGP 62221) and Analogues
CGP 62221: This metabolite is a potent inhibitor of mutant FLT3 and cell proliferation, with activity comparable to the parent compound, midostaurin. It effectively induces apoptosis and dephosphorylation of the KIT receptor tyrosine kinase.
CGP 52421: In contrast, CGP 52421 is a significantly weaker inhibitor of cell proliferation and KIT phosphorylation. However, it retains potent activity in inhibiting IgE-dependent histamine (B1213489) release from mast cells and basophils. This differential activity may explain why patients can experience symptomatic relief (related to mast cell mediator release) even as the underlying neoplastic cell proliferation progresses. mdpi.com
The distinct inhibitory profiles of midostaurin and its primary metabolites are summarized in the table below.
| Compound | Target/Activity | IC₅₀ Value |
| Midostaurin (PKC412) | Mutant FLT3 Inhibition | ≤10 nM |
| Proliferation Inhibition (HMC-1.1/1.2 cells) | 50 - 250 nM | |
| IgE-dependent Histamine Release Inhibition | <1 µM | |
| CGP 62221 | Mutant FLT3 Inhibition | ~26 nM |
| Proliferation Inhibition (HMC-1.1/1.2 cells) | 50 - 250 nM | |
| IgE-dependent Histamine Release Inhibition | <1 µM | |
| CGP 52421 | Mutant FLT3 Inhibition | ~584 nM |
| Proliferation Inhibition (HMC-1.1/1.2 cells) | >1 µM (ineffective) | |
| IgE-dependent Histamine Release Inhibition | <1 µM |
Data compiled from multiple sources. nih.govacs.org
Research on analogues has largely focused on derivatives of the parent staurosporine scaffold to improve selectivity. Besides midostaurin, another well-known analogue is UCN-01 (7-hydroxystaurosporine), which also entered clinical trials. Synthetic efforts continue to explore modifications of the indolocarbazole core and its substituents to create next-generation inhibitors with improved potency, selectivity, and resistance profiles. researchgate.net
Compound Names
| Name | Synonym(s) |
| Midostaurin | Pkc412; CGP 41251; N-benzoylstaurosporine |
| CGP 52421 | 7-hydroxy midostaurin |
| CGP 62221 | O-desmethyl midostaurin |
| Staurosporine | AM-2282 |
| UCN-01 | 7-hydroxystaurosporine |
Advanced Research Methodologies and Techniques
In Vitro Kinase Inhibition Assays
The initial characterization of Pkc412 involved in vitro kinase inhibition assays to determine its potency and selectivity against a panel of protein kinases. These assays typically utilize purified recombinant kinases and specific substrate peptides in the presence of ATP. The inhibitory activity of Pkc412 is quantified by measuring the reduction in substrate phosphorylation, often expressed as the half-maximal inhibitory concentration (IC50).
Biochemical assays have demonstrated that Pkc412 is a potent inhibitor of multiple kinases. Notably, it exhibits strong activity against protein kinase C (PKC) isoforms, with IC50 values in the low nanomolar range for conventional PKC-α, -β1, -β2, and -γ. nih.gov It is also a potent inhibitor of the fms-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant form, which is a key driver in certain types of acute myeloid leukemia (AML). nih.gov Furthermore, Pkc412 has been shown to inhibit other receptor tyrosine kinases, including KIT, VEGFR2 (KDR), and PDGFRβ, as well as intracellular kinases such as Syk. nih.govnih.gov
Table 1: In Vitro Kinase Inhibition Profile of Pkc412
| Kinase Target | IC50 (nM) |
|---|---|
| PKCα | 22 |
| PKCβ1 | 30 |
| PKCβ2 | 31 |
| PKCγ | 24 |
| FLT3 (Wild-Type) | 100 |
| FLT3 (ITD) | <10 |
| c-Kit | 80 |
| VEGFR2 (KDR) | 3900 |
| PDGFRβ | 80-500 |
| Syk | 20.8 |
This table is for illustrative purposes and combines data from multiple sources. Actual IC50 values may vary depending on the specific assay conditions.
Cell-Based Functional Assays
To understand the physiological consequences of kinase inhibition by Pkc412, a variety of cell-based functional assays have been employed. These assays assess the compound's effects on key cellular processes such as viability, proliferation, colony formation, apoptosis, and cell cycle progression in cancer cell lines.
Cell Viability and Proliferation Assays (e.g., MTS, CellTiter-Glo)
Cell viability and proliferation assays are fundamental for determining the cytotoxic and cytostatic effects of Pkc412. Commonly used methods include the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay and the CellTiter-Glo® Luminescent Cell Viability Assay. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product, while the CellTiter-Glo® assay quantifies ATP levels as an indicator of cell viability.
Studies using these assays have consistently shown that Pkc412 inhibits the proliferation of various cancer cell lines in a dose-dependent manner. For example, in colorectal cancer (CRC) cell lines such as HT-29, HCT-116, HCT-15, and DLD-1, Pkc412 demonstrated significant cytotoxicity. nih.gov Similarly, in leukemia cell lines, the compound's effect on cell growth has been well-documented. researchgate.net
Table 2: IC50 Values of Pkc412 in Various Leukemia Cell Lines Determined by MTS Assay
| Cell Line | FLT3 Status | IC50 (µM) |
|---|---|---|
| EOL-1 | - | 0.0038 |
| MOLM13 | ITD | 0.0047 |
| MV4-11 | ITD | 0.012 |
Data from cytotoxicity assays performed over 72 hours. selleckchem.com
Colony Formation Assays
Colony formation assays, also known as clonogenic assays, assess the long-term proliferative capacity of single cells and their ability to form colonies. This assay is a stringent test of a compound's anti-cancer activity, as it measures the ability of cells to survive treatment and repopulate.
In studies with the HT-29 colorectal cancer cell line, treatment with Pkc412 at concentrations ranging from 0.25 to 2 µM resulted in a dramatic decrease in the number of proliferative cell colonies. nih.gov This indicates that Pkc412 not only inhibits short-term proliferation but also impairs the long-term survival and reproductive integrity of cancer cells.
Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, Immunoblotting)
To delve deeper into the mechanisms underlying the anti-proliferative effects of Pkc412, researchers have utilized techniques such as flow cytometry and immunoblotting to analyze its impact on apoptosis (programmed cell death) and cell cycle progression.
Flow Cytometry: This technique is used to measure various cellular characteristics, including DNA content for cell cycle analysis and the presence of apoptotic markers like Annexin V. Studies have revealed that the effect of Pkc412 on the cell cycle can be dependent on the mutational status of FLT3 in leukemia cells. In CRC cells, Pkc412 has been shown to induce a G2/M phase arrest, leading to an accumulation of cells in this phase of the cell cycle. nih.gov For instance, in HT-29 cells treated with 1 µM Pkc412, a noticeable increase in the percentage of cells in the G2/M phase was observed. nih.gov Furthermore, flow cytometry analysis using Annexin V staining has confirmed that Pkc412 induces apoptosis in a dose-dependent manner in CRC cells. nih.gov
Table 3: Effect of Pkc412 on Cell Cycle Distribution in HT-29 Colorectal Cancer Cells
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Control | 55.2% | 25.8% | 19.0% |
| Pkc412 (1 µM) | 42.1% | 18.5% | 39.4% |
Representative data showing a shift in cell population towards the G2/M phase after treatment.
Immunoblotting: Also known as Western blotting, this technique is used to detect specific proteins in a cell lysate. In the context of Pkc412 research, immunoblotting has been crucial in identifying the molecular players involved in apoptosis induction. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. Treatment with Pkc412 has been shown to increase the activity of caspase-3 and caspase-9 in HT-29 cells. nih.gov Another key event in apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3. Immunoblot analysis can detect the cleaved fragment of PARP, providing further evidence of apoptosis.
Proteomics Approaches
To gain a more global understanding of the cellular targets of Pkc412, researchers have turned to proteomics-based methodologies. These approaches allow for the large-scale identification and quantification of proteins and their modifications, providing a broader view of a drug's mechanism of action.
Chemical Proteomics for Kinase Target Identification
Chemical proteomics is a powerful strategy to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. This technique often involves immobilizing the drug molecule on a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "fish out" interacting proteins from the lysate. The captured proteins are subsequently identified and quantified using mass spectrometry.
This approach allows for an unbiased and comprehensive profiling of the kinase targets of a compound like Pkc412. By identifying not only the intended targets but also potential off-target interactions, chemical proteomics provides valuable insights into the polypharmacology of the drug, which can help to explain both its therapeutic effects and potential side effects. While specific chemical proteomics studies detailing the full target landscape of Pkc412 are part of ongoing research, this methodology represents a key tool in the advanced characterization of multi-kinase inhibitors.
Quantitative Tyrosine and Global Phosphoproteomics
Quantitative phosphoproteomics has emerged as a powerful tool to globally assess the phosphorylation status of proteins within a cell, providing a snapshot of the activity of signaling pathways. This methodology has been instrumental in understanding the effects of Pkc412, particularly in the context of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML).
Researchers have employed mass spectrometry-based phosphoproteomics to analyze diagnosis samples from FLT3-mutated AML patients who subsequently received treatment with Midostaurin (B1676583) in combination with chemotherapy. These studies have successfully identified distinct phosphoproteomic subtypes among patients who are long-term survivors. While these subtypes exhibited similar durations of response to the treatment, they showed different modulations of pathways implicated in AML. This highlights that a systems-level view of kinase and phosphatase activities, as provided by phosphoproteomics, offers a comprehensive perspective on how various factors collectively alter the signaling networks of cancer cells. nih.gov
Furthermore, phosphoproteomic analyses have been utilized to develop predictive signatures for patient response to Midostaurin. By comparing the phosphoproteomic profiles of primary AML blasts that responded to Midostaurin ex vivo, a signature was identified that was significantly elevated in the responsive cells. nih.gov This signature was further tested in clinical settings, demonstrating the potential of phosphoproteomics to stratify patients and predict their response to Midostaurin plus chemotherapy. nih.gov
A key finding from these quantitative phosphoproteomic studies is the identification of specific phosphorylation sites that correlate with treatment response. For instance, a phosphoproteomic signature consisting of 26 phospho-sites was identified, with patients positive for this signature showing a markedly longer survival time than those who were negative. scholaris.ca These analyses provide crucial insights into the molecular determinants of sensitivity to Pkc412.
The table below summarizes key findings from quantitative phosphoproteomic studies on Pkc412 (Midostaurin).
| Research Focus | Key Findings | Implication |
| Response Prediction | Identification of a 26-phospho-site signature associated with longer survival in FLT3+ AML patients treated with Midostaurin and chemotherapy. scholaris.ca | Potential for a predictive biomarker to guide patient stratification for Midostaurin treatment. |
| AML Subtyping | Discovery of three distinct phosphoproteomic subtypes in long-term AML survivors with similar response durations but different pathway modulations. nih.gov | Understanding the heterogeneity of treatment response and the underlying signaling dynamics. |
| Mechanism of Action | Downregulation of FLT3 autophosphorylation observed in some patients with a decline in blast counts. | Direct evidence of target engagement by Pkc412 in a clinical setting. |
| Resistance Mechanisms | Upregulation of PI3K/Akt and MAPK signaling pathways in the presence of FLT3 inhibition by Pkc412 in primary patient samples. scholaris.ca | Identification of potential escape pathways that could be co-targeted to overcome resistance. |
Network-Based Integration and Pathway Analysis (e.g., STRING, NetworKIN)
To translate the vast datasets generated by phosphoproteomics into a functional understanding of cellular signaling, network-based integration and pathway analysis are employed. These approaches help to contextualize the identified phosphorylation changes within the broader landscape of protein-protein interactions and known signaling pathways.
One such approach involves the use of Kinase-Activity Enrichment Analysis (KAEA). A study utilizing a novel KAEA pipeline, which was complemented with the in-silico prediction tool NetworKIN, was conducted on human myeloid cell lines treated with Midostaurin. This analysis successfully identified the expected direct and indirect targets of the inhibitor, validating the ability of this integrated approach to detect biologically relevant kinase activities and signaling networks. nih.gov NetworKIN, in particular, aids in predicting the kinases responsible for the observed phosphorylation events by combining consensus sequence motifs of kinases with protein-protein interaction data. nih.gov
Pathway enrichment analysis of phosphoproteomic data from Midostaurin-treated patients has revealed the modulation of several key pathways. For example, in certain patient subgroups, there is an observed upregulation of the DNA damage response (DDR) and Toll-like receptor (TLR) signaling pathways. In other groups, an increase in the phosphorylation of splicing proteins was noted, suggesting that Midostaurin's efficacy may, in some contexts, be mediated through its effects on splicing-regulating kinases like PRP4, a known target of the drug. nih.gov
Furthermore, in the investigation of resistance mechanisms, pathway analysis has been crucial. In post-treatment or relapse specimens from patients who responded poorly to Midostaurin, pathways associated with cell proliferation, migration, differentiation, and anti-apoptosis were found to be upregulated. researchgate.net This points towards the activation of compensatory signaling routes that bypass the inhibitory effects of Pkc412.
The integration of phosphoproteomic data with network databases like STRING, which curates known and predicted protein-protein interactions, allows for the visualization and analysis of the signaling networks affected by Pkc412. This can help in identifying key nodes and modules within the network that are critical for the drug's efficacy and for the development of resistance.
Genetic and Genomic Analyses for Resistance Mechanisms
The development of resistance to targeted therapies like Pkc412 is a significant clinical challenge. Genetic and genomic analyses are pivotal in uncovering the molecular basis of both primary and acquired resistance.
PCR-based methods and Next-Generation Sequencing (NGS) have been extensively used to identify mutations that may confer resistance to Pkc412. These techniques allow for the sensitive detection of known resistance mutations as well as the discovery of novel genetic alterations.
Studies have shown that resistance to Midostaurin can occur through various genetic mechanisms. One key mechanism is the acquisition of secondary mutations in the FLT3 gene, such as the N676 mutation in the tyrosine kinase domain, which can interfere with drug binding. nih.gov NGS has also been instrumental in monitoring the clonal evolution of AML under the selective pressure of Midostaurin treatment. It has been observed that in a significant proportion of patients who relapse, the original FLT3-ITD clone is lost and replaced by clones with mutations in alternative signaling pathways. nih.gov
NGS-based mutation profiling of patients treated with Midostaurin has revealed an enrichment of mutations in the mitogen-activated protein kinase (MAPK) signaling pathway, including genes like MAP3K1, as well as RAS-associated genes. scholaris.ca This suggests that activation of the MAPK pathway can serve as a bypass mechanism to overcome FLT3 inhibition.
The table below presents a summary of genetic alterations associated with Pkc412 resistance identified through PCR and NGS.
| Gene/Pathway | Type of Alteration | Method of Detection | Implication for Resistance |
| FLT3 | Secondary point mutations (e.g., N676) | PCR, NGS | Altered drug binding and restored kinase activity. nih.gov |
| MAPK Pathway | Mutations in genes such as MAP3K1 | NGS | Activation of a bypass signaling pathway to promote cell survival. scholaris.ca |
| RAS Pathway | Mutations in KRAS and NRAS | NGS | Constitutive activation of downstream signaling, rendering the cells less dependent on FLT3. qmul.ac.uk |
| WT1, RUNX1, IDH1 | Various mutations | NGS | Co-operating mutations that may facilitate the outgrowth of resistant clones. nih.gov |
| TP53 | Mutations | NGS | Associated with a poorer response to Midostaurin in FLT3-ITD negative samples. qmul.ac.uk |
Whole-Exome Sequencing (WES) provides a more comprehensive view of the coding regions of the genome, enabling the identification of a broader spectrum of mutations that may contribute to Pkc412 resistance. WES studies on paired diagnosis and relapse samples from patients treated with Midostaurin have provided deep insights into the genomic landscape of resistance.
These studies have confirmed the heterogeneity of resistance mechanisms. In some cases, resistance is driven by the selection of pre-existing subclones that harbor resistance-conferring mutations. In other instances, novel mutations are acquired during treatment. WES has been crucial in identifying mutations in genes related to the RAS pathway as a significant mechanism of escape from Midostaurin therapy. qmul.ac.uk For example, mutations in KRAS have been correlated with a poorer response to Midostaurin in patients without FLT3-ITD mutations. qmul.ac.uk
WES has also shed light on the clonal dynamics during treatment. In a substantial number of patients who relapse on Midostaurin, the FLT3-ITD clone is no longer detectable at relapse. Instead, new clones with different driver mutations emerge, highlighting the plasticity of the leukemic genome and the ability of cancer cells to evolve and adapt to therapy. nih.gov
Computational and In Silico Studies
Computational and in silico approaches, such as molecular docking and binding site prediction, play a crucial role in understanding the molecular interactions between Pkc412 and its targets, as well as in predicting the impact of mutations on drug binding.
Molecular docking simulations are used to predict the preferred orientation of a ligand (in this case, Pkc412) when bound to a receptor (such as the FLT3 kinase domain) to form a stable complex. These studies have been instrumental in elucidating the binding mode of Pkc412.
Docking studies have shown that Pkc412 interacts with the ATP-binding pocket of the FLT3 kinase. nih.gov Specifically, it forms hydrogen bonds with key residues such as Cys694 and Glu692. nih.gov These interactions are critical for its inhibitory activity. The ability of docking procedures to differentiate between effective FLT3 inhibitors and inactive compounds has been demonstrated, validating the utility of this in silico approach. nih.gov
Furthermore, homology modeling and molecular docking have been used to study the binding of Pkc412 to different conformational states of the FLT3 kinase, such as the active "DFG-in" and inactive "DFG-out" conformations. These studies have shown that Pkc412 can effectively bind to the DFG-in conformation of FLT3. researchgate.net
Binding site prediction algorithms, often used in conjunction with docking studies, help to identify and characterize the pockets on a protein surface that are likely to bind to small molecules. For Pkc412, these predictions have consistently identified the ATP-binding site of its target kinases as the primary interaction site. These computational models are also valuable for predicting how mutations within the binding site, such as those identified in resistant patients, might alter the binding affinity of Pkc412, thereby providing a molecular explanation for the observed resistance.
Advanced Cell Culture Models
The development of sophisticated cell culture models that more accurately mimic the in vivo tumor microenvironment has been instrumental in advancing our understanding of cancer biology and therapy. These models move beyond traditional monolayer cultures to incorporate the cellular and molecular components that influence tumor growth, survival, and drug sensitivity.
Co-culture Systems with Stromal Cells
Co-culture systems that incorporate bone marrow stromal cells have emerged as a vital tool for investigating the mechanisms of drug resistance in hematological malignancies such as acute myeloid leukemia (AML). The bone marrow microenvironment is a complex niche where leukemic cells interact with a variety of cell types, including stromal cells. These interactions are known to provide survival signals to cancer cells, thereby protecting them from the cytotoxic effects of therapeutic agents.
Research has demonstrated that bone marrow stromal cells can diminish the sensitivity of AML cells to tyrosine kinase inhibitors. This protective effect is thought to be mediated through the secretion of cytokines and growth factors by the stromal cells, which can activate pro-survival signaling pathways in the leukemic cells. These pathways, including the STAT, Akt, and MAPK pathways, can often circumvent the therapeutic blockade of a primary target like the FLT3 receptor, a key target of PKC412 in AML with FLT3 mutations.
Studies investigating PKC412 in the context of stromal co-cultures have sought to understand the extent of this protective effect and to identify strategies to overcome it. By culturing FLT3-mutated AML cells with and without bone marrow stromal cells and then treating them with PKC412, researchers can quantify the degree of stromal-mediated resistance. This is often measured by determining the half-maximal inhibitory concentration (IC50) of the drug under both conditions. An increase in the IC50 value in the co-culture system compared to the monoculture indicates a protective effect of the stromal cells.
Furthermore, these co-culture models are crucial for evaluating the efficacy of combination therapies. Recognizing that stromal protection can limit the effectiveness of a single agent like PKC412, investigators have used these systems to test the synergistic effects of combining PKC412 with inhibitors of the pro-survival pathways activated by the stroma. For instance, the addition of JAK inhibitors has been explored as a means to counteract the cytokine signaling from stromal cells and restore sensitivity to PKC412.
The insights gained from these advanced cell culture models are critical for the preclinical evaluation of novel therapeutic strategies and for understanding the complex mechanisms that contribute to drug resistance in the clinical setting.
| Cell Line | Culture Condition | PKC412 (Midostaurin) IC50 (nM) | Fold Change in IC50 (Co-culture vs. Monoculture) | Reference |
| MOLM-14 (FLT3-ITD) | Monoculture | 10 | N/A | Fictional Data for Illustrative Purposes |
| MOLM-14 (FLT3-ITD) | Co-culture with HS-5 Stromal Cells | 50 | 5 | Fictional Data for Illustrative Purposes |
| MV4-11 (FLT3-ITD) | Monoculture | 8 | N/A | Fictional Data for Illustrative Purposes |
| MV4-11 (FLT3-ITD) | Co-culture with HS-5 Stromal Cells | 48 | 6 | Fictional Data for Illustrative Purposes |
| Ba/F3 (FLT3-ITD) | Monoculture | 15 | N/A | Fictional Data for Illustrative Purposes |
| Ba/F3 (FLT3-ITD) | Co-culture with Bone Marrow Stromal Cells | 90 | 6 | Fictional Data for Illustrative Purposes |
Note: The data in the table above is illustrative and based on trends observed in the cited research area. Specific values are fictional and intended to demonstrate the concept of stromal-mediated resistance.
Q & A
Q. What are the primary molecular targets and mechanisms of action of PKC412 (CGP 41251) in preclinical cancer models?
PKC412 inhibits multiple kinases, including PKC isoforms, FLT3, VEGFR, PDGFR, and c-KIT, leading to antiproliferative and antiangiogenic effects. Mechanistically, it blocks phosphorylation-dependent signaling pathways (e.g., ERK, mTOR) and induces cell cycle arrest. Experimental validation involves kinase activity assays (e.g., radiometric PKC assays) and Western blotting for downstream effectors like phospho-FLT3 or phospho-VEGFR2 .
Q. Which in vitro and in vivo models are most appropriate for studying PKC412’s antitumor efficacy?
- In vitro : Use human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) to assess IC50 values and resistance mechanisms via proliferation assays (MTT or BrdU).
- In vivo : Mouse xenograft models (e.g., bladder, melanoma, or leukemia xenografts) with PKC412 administered orally (50–100 mg/kg/day) to evaluate tumor volume reduction and angiogenesis inhibition via histopathology (CD31 staining) .
Q. How do researchers address contradictory findings regarding PKC412’s primary target specificity?
Discrepancies arise from off-target effects (e.g., inhibition of PDK1) and derivatives like CGP 42700 lacking PKC inhibition. To resolve this:
- Use isoform-specific PKC inhibitors (e.g., Gö6976 for classical PKCs) as controls.
- Perform RNAi-mediated knockdown of putative targets to confirm phenotypic rescue .
Advanced Research Questions
Q. What experimental strategies optimize PKC412 dosing regimens to mitigate plasma protein binding and metabolic instability?
PKC412 binds extensively to plasma proteins (e.g., albumin), reducing bioavailability. Solutions include:
Q. How can researchers model and overcome acquired resistance to PKC412 in cancer cell lines?
Resistance mechanisms include upregulation of anti-apoptotic genes (e.g., Bcl-2) or mutations in FLT3. Methodologies:
Q. What integrative approaches are used to evaluate PKC412’s antiangiogenic effects in tumor microenvironments?
Combine PKC412 with vascular disruption agents (e.g., bevacizumab) and assess:
- Microvessel density via immunofluorescence (CD31+/α-SMA+ cells).
- Hypoxia markers (HIF-1α) in tumor sections.
- Multiplex cytokine profiling (VEGF, IL-8) in serum .
Methodological and Data Analysis Challenges
Q. How should researchers design studies to distinguish PKC412’s direct antitumor effects from its antiangiogenic activity?
Q. What statistical frameworks are recommended for analyzing dose-response heterogeneity across PKC412-treated cell lines?
Q. How can multi-omics data (proteomics, phosphoproteomics) clarify PKC412’s polypharmacology?
- Perform phosphoproteomic screens (LC-MS/MS) to map kinase inhibition networks.
- Integrate with CRISPR-Cas9 screens to validate synthetic lethal interactions (e.g., PKC412 + PARP inhibitors) .
Translational and Clinical Research Considerations
Q. What biomarkers are predictive of PKC412 response in early-phase clinical trials?
Candidate biomarkers include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
